Journal Name:Chemistry of Materials
Journal ISSN:0897-4756
IF:10.508
Journal Website:http://pubs.acs.org/journal/cmatex
Year of Origin:1989
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:967
Publishing Cycle:Semimonthly
OA or Not:Not
Tuning the Porosity of Dextran Microgels with Supramacromolecular Nanogels as Soft Sacrificial Templates
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI: 10.1002/smll.202303783
Hydrogels, as well as colloidal hydrogels (microgels), are important materials for a large variety of applications in the biomedical field. Microgels with a controlled pore size (meso- and macropores) are required for efficient nutrient support, modulation of cell adhesion, removal of metabolic products in cell cultures, and probiotic loading. Common microgel fabrication techniques do not provide sufficient control over pore sizes and geometry. In this work, the natural polysaccharide dextran modified with methacrylate groups is used to synthesize highly monodisperse meso- and macroporous microgels in a size range of 100–150 µm via photo cross-linking in microfluidic droplets. The size of mesopores is varied by the concentration of dextran methacrylate chains in the droplets (50–200 g L−1) and the size of macropores is regulated by the integration of pH-degradable supramacromolecular nanogels with diameters of 300 and 700 nm as sacrificial templates. Using permeability assays combined with confocal laser scanning microscopy, it is demonstrated that functional dextran-based microgels with uniform and defined pores could be obtained.
Detail
Supramolecular Nanoarchitectonics Based on Antagonist Peptide Self-Assembly for Treatment of Liver Fibrosis
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI: 10.1002/smll.202304675
Therapeutic peptides have attracted increasing attention as anti-fibrotic drug candidates. However, the rapid degradation and insufficient liver accumulation of therapeutic peptides have seriously hampered their clinical translation. Here, the use of supramolecular nanoarchitectonics is reported to fabricate nanodrugs from therapeutic peptides for treating liver fibrosis. Self-assembling antagonist peptides are rationally designed and manipulated into uniform peptide nanoparticles with well-defined nanostructures and uniform sizes. Significantly, the peptide nanoparticles show enhanced accumulation in liver sites and limited distribution in other tissues. In vivo results show that the peptide nanoparticles exhibit greatly enhanced anti-fibrotic activity compared to the pristine antagonist along with good biocompatibility. These results indicate that self-assembly is a promising nanoarchitectonics approach to enhance the anti-fibrotic activity of therapeutic peptides for treating liver fibrosis.
Detail
Self-Assembled Lanthanum Oxide Nanoflakes by Electrodeposition Technique for Resistive Switching Memory and Artificial Synaptic Devices
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-14 , DOI: 10.1002/smll.202303862
In recent years, many metal oxides have been rigorously studied to be employed as solid electrolytes for resistive switching (RS) devices. Among these solid electrolytes, lanthanum oxide (La2O3) is comparatively less explored for RS applications. Given this, the present work focuses on the electrodeposition of La2O3 switching layers and the investigation of their RS properties for memory and neuromorphic computing applications. Initially, the electrodeposited La2O3 switching layers are thoroughly characterized by various analytical techniques. The electrochemical impedance spectroscopy (EIS) and Mott–Schottky techniques are probed to understand the in situ electrodeposition, RS mechanism, and n-type semiconducting nature of the fabricated La2O3 switching layers. All the fabricated devices exhibit bipolar RS characteristics with excellent endurance and stable retention. Moreover, the device mimics the various bio-synaptic properties such as potentiation-depression, excitatory post-synaptic currents, and paired-pulse facilitation. It is demonstrated that the fabricated devices are non-ideal memristors based on double-valued charge-flux characteristics. The switching variation of the device is studied using the Weibull distribution technique and modeled and predicted by the time series analysis technique. Based on electrical and EIS results, a possible filamentary-based RS mechanism is suggested. The present results assert that La2O3 is a promising solid electrolyte for memory and brain-inspired applications.
Detail
Gold Nanoparticle-Carrying T Cells for the Combined Immuno-Photothermal Therapy
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-25 , DOI: 10.1002/smll.202301377
Cancer immunotherapy is a promising therapy to treat cancer patients with minimal toxicity, but only a small fraction of patients responded to it as a monotherapy. In this study, a strategy to boost therapeutic efficacy by combining an immunotherapy based on ex vivo expanded tumor-reactive T cells is devised, or adoptive cell therapy (ACT), with photothermal therapy (PTT). Smart gold nanoparticles (sAuNPs), which aggregates to form gold nanoclusters in the cells, are loaded into T cells, and their photothermal effects within T cells are confirmed. When transferred into tumor-bearing mice, large number of sAuNP-carrying T cells successfully infiltrate into tumor tissues and exert anti-tumor activity to suspend tumor growth, but over time tumor cells evade and regrow. Of note, ≈20% of injected doses of sAuNPs are deposited in tumor tissues, suggesting T cells are an efficient nanoparticle tumor delivery vehicle. When T cells no longer control tumor growth, PTT is performed to further eliminate tumors. In this manner, ACT and PTT are temporally coupled, and the combined immuno-photothermal treatment demonstrated significantly greater therapeutic efficacy than the monotherapy.
Detail
Stable Lithium–Sulfur Batteries Ensured by GeS2 and α-S8 Lattice Matching During the Charge Process
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-21 , DOI: 10.1002/smll.202304780
The charge process of lithium–sulfur batteries (LSBs) is a process in which molecular polarity decreases and the volume shrinks gradually, which is the process most likely to cause lithium polysulfides (LiPSs) loss and interfacial collapse. In this work, GeS2 is utilized, whose (111) lattice plane exactly matches with the (113) lattice of α-S8, to solve these problems. GeS2 can regulate the interconversion-deposition behavior of S-species during the charge process. Soluble LiPSs can be spontaneously adsorbed on the GeS2 surface, then obtain electrons and eventually convert to α-S8 molecules. More importantly, the α-S8 molecules will crystallize uniformly along the (111) lattice plane of GeS2 to maintain a stable cathode-electrolyte interface. Therefore, outstanding charge/discharge LSBs are successfully accomplished.
Detail
Excellent Energy-Storage Performance in Lead-Free Capacitors with Highly Dynamic Polarization Heterogeneous Nanoregions
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-23 , DOI: 10.1002/smll.202303768
Lead-free dielectric ceramics with excellent energy-storage performance are crucial to the development of the next-generation advanced pulse power capacitors. However, low energy-storage density limits the evolution of capacitors toward lightweight, miniaturization, and integration. Here, an effective strategy of constructing highly dynamic polarization heterogeneous nanoregions is proposed in lead-free relaxors to realize an ultrahigh energy-storage density of ≈8.0 J cm−3, making almost ten times the growth of energy-storage density compared with pure Bi0.5Na0.5TiO3 ceramic, accompanied by a higher energy efficiency of ≈80% as well as an ultrafast discharge rate of ≈20 ns. Ultrasmall polarization heterogeneous nanoregions with different orientations and ultrahigh flexibility, and significantly decreased grain size to submicron lead to reduced heat loss, improved breakdown electric field and polarization, enhanced relaxation, and delayed polarization saturation behaviors, contributing to the remarkable energy-storage performance. Moreover, the breakdown path distribution or electrical tree evolution behaviors are systematically studied to reveal the origin of ultrahigh breakdown electric field through phase field simulations. This work demonstrates that constructing highly dynamic polarization heterogeneous nanoregions is a powerful approach to develop new lead-free dielectric materials with high energy-storage performance.
Detail
Insights into Reversible Sodium Intercalation in a Novel Sodium-Deficient NASICON-Type Structure:Na3.40□0.60Co0.5Fe0.5V(PO4)3
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-21 , DOI: 10.1002/smll.202302726
The rational design of novel high-performance cathode materials for sodium-ion batteries is a challenge for the development of the renewable energy sector. Here, a new sodium-deficient NASICON phosphate, namely Na3.40□0.60Co0.5Fe0.5V(PO4)3, demonstrating the excellent electrochemical performance is reported. The presence of Co allows a third Na+ to participate in the reaction thus exhibiting a high reversible capacity of ≈155 mAh g−1 in the voltage range of 2.0–4.0 V versus Na+/Na with a reversible single-phase mechanism and a small volume shrinkage of ≈5.97% at 4.0 V. 23Na solid-state nuclear magnetic resonance (NMR) combined with ex situ X-ray diffraction (XRD) refinements provide evidence for a preferential Na+ insertion within the Na2 site. Furthermore, the enhanced sodium kinetics ascribed to Co-substitution is also confirmed in combination with electrochemical impedance spectroscopy (EIS), galvanostatic intermittent titration technique (GITT), and theoretical calculation.
Detail
Phase-dependent Friction on Exfoliated Transition Metal Dichalcogenides Atomic Layers
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-23 , DOI: 10.1002/smll.202302713
The fundamental aspects of energy dissipation on 2-dimensional (2D) atomic layers are extensively studied. Among various atomic layers, transition metal dichalcogenides (TMDs) exists in several phases based on their lattice structure, which give rise to the different phononic and electronic contributions in energy dissipation. 2H and 1T’ (distorted 1T) phase MoS2 and MoTe2 atomic layers exfoliated on mica substrate are obtained and investigated their nanotribological properties with atomic force microscopy (AFM)/ friction force microscopy (FFM). Surprisingly, 1T’ phase of both MoS2 and MoTe2 exhibits ≈10 times higher friction compared to 2H phase. With density functional theory analyses, the friction increase is attributed to enhanced electronic excitation, efficient phonon dissipation, and increased potential energy surface barrier at the tip-sample interface. This study suggests the intriguing possibility of tuning the friction of TMDs through phase transition, which can lead to potential application in tunable tribological devices.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.70 310 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
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https://acs.manuscriptcentral.com/acs
Submission Guidelines
https://publish.acs.org/publish/author_guidelines?coden=cmatex
Submission Template
https://pubs.acs.org/page/cmatex/submission/templates.html
Reference Format
http://pubs.acs.org/paragonplus/submission/cmatex/cmatex_reference_guidelines.pdf
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Articles Reviews Comments Perspectives Methods/Protocols